molecular formula C20H14BrN3O3 B4878568 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B4878568
M. Wt: 424.2 g/mol
InChI Key: WFLRQWFOMABQIS-UHFFFAOYSA-N
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Description

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a hydroxy group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of a suitable pyridine derivative, followed by the introduction of the benzoxazole moiety through a condensation reaction. The hydroxy group can be introduced via a hydroxylation reaction. The final step often involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the bromination step and specialized catalysts for the condensation and hydroxylation reactions. Solvent selection and temperature control are also critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzoxazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-11-2-5-18-16(6-11)24-20(27-18)15-8-14(3-4-17(15)25)23-19(26)12-7-13(21)10-22-9-12/h2-10,25H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLRQWFOMABQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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